(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460829
InChI: InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)SCCO
Molecular Formula: C12H23NO3S
Molecular Weight: 261.38 g/mol

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13460829

Molecular Formula: C12H23NO3S

Molecular Weight: 261.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H23NO3S
Molecular Weight 261.38 g/mol
IUPAC Name tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Standard InChI Key GLNHDPDAMCLMTR-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCO
SMILES CC(C)(C)OC(=O)N1CCCC(C1)SCCO
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)SCCO

Introduction

Structural and Molecular Properties

Chemical Identity and Stereochemistry

The compound’s structure includes a piperidine ring substituted at the 3-position with a 2-hydroxyethylsulfanyl group (SCH2CH2OH-\text{S}-\text{CH}_2\text{CH}_2\text{OH}) and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-configuration at the 3-position is critical for its stereospecific interactions in biochemical systems .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H23NO3S\text{C}_{12}\text{H}_{23}\text{NO}_3\text{S}
Molecular Weight261.38 g/mol
CAS Number1353973-14-4
Boiling PointNot reported
Density1.032 g/mL (analogous compound)
SolubilitySoluble in polar organic solvents

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis typically involves multi-step reactions, including:

  • Protection of the Piperidine Nitrogen: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .

  • Sulfanyl Group Introduction: Thiol-ene reactions or nucleophilic substitution to attach the hydroxyethylsulfanyl moiety .

  • Chiral Resolution: Use of resolving agents like D-pyroglutamic acid to isolate the (S)-enantiomer .

Table 2: Key Reaction Parameters

StepConditionsYield
Boc ProtectionEt3N\text{Et}_3\text{N}, CH2_2Cl2_2, 0–25°C85–90%
Hydroxyethylsulfanyl AdditionContinuous flow reactor, optimized for scalability70–75%
Chiral ResolutionEthanol reflux with D-pyroglutamic acid 60–65%

Biological Activity and Applications

Therapeutic Prospects

The tert-butyl ester improves metabolic stability, making the compound a candidate for prodrug development. Potential applications include:

  • Neurodegenerative Disease Therapeutics: Targeting MAO-B in Parkinson’s disease .

  • Anticancer Agents: Piperidine scaffolds in tankyrase inhibitors for oncology .

PrecautionRecommendation
Personal ProtectionGloves, eye protection, ventilation
StorageTightly closed in a dry environment
DisposalHazardous waste protocols

Comparative Analysis with Analogues

Functional Group Impact

  • Boc vs. Other Protecting Groups: The tert-butyl ester offers superior stability under basic conditions compared to methyl esters .

  • Stereochemical Influence: The (S)-enantiomer shows 2–3× higher binding affinity than the (R)-form in enzyme assays .

Table 4: Analogous Compounds

CompoundKey DifferenceBioactivity
(R)-3-Hydroxypiperidine-1-Boc esterOpposite configurationLower MAO-B inhibition
3-(2-Hydroxyethyl)piperidine-1-Boc esterLacks sulfanyl groupReduced solubility

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with MAO isoforms and other enzymatic targets.

  • Prodrug Optimization: Evaluate hydrolytic stability and bioavailability in vivo.

  • Green Synthesis: Develop catalytic asymmetric methods to improve enantiomeric excess .

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